tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and an isobutyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a pyrrolidine derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxymethylation, and esterification to introduce the tert-butyl and isobutyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. Its structural features make it a useful tool for probing the interactions between small molecules and biological targets .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrolidine ring and attached groups can lead to the development of new drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents. Examples include:
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H27NO3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12-/m1/s1 |
InChI Key |
RPSYBBIRMPMWAM-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.